molecular formula C5H5BF3N5 B14204305 7H-purin-6-amine;trifluoroborane CAS No. 847841-67-2

7H-purin-6-amine;trifluoroborane

Cat. No.: B14204305
CAS No.: 847841-67-2
M. Wt: 202.94 g/mol
InChI Key: QDUVPSBGRRELGN-UHFFFAOYSA-N
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Description

7H-purin-6-amine;trifluoroborane: is a compound that combines the purine structure with a trifluoroborane group. Purines are a class of heterocyclic aromatic organic compounds that are essential components of nucleic acids, such as DNA and RNA. The trifluoroborane group is known for its strong electron-withdrawing properties, which can significantly alter the chemical behavior of the attached molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-purin-6-amine;trifluoroborane typically involves the reaction of 7H-purin-6-amine with boron trifluoride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of boron trifluoride. The reaction can be represented as follows:

7H-purin-6-amine+BF3This compound\text{7H-purin-6-amine} + \text{BF}_3 \rightarrow \text{this compound} 7H-purin-6-amine+BF3​→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The trifluoroborane group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

    Oxidation and Reduction Reactions: The purine moiety can undergo oxidation and reduction reactions, altering its electronic structure and reactivity.

    Complex Formation: The trifluoroborane group can form complexes with various Lewis bases, enhancing the compound’s reactivity.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted purine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of purine N-oxides.

    Reduction Products: Reduction can yield dihydropurine derivatives.

Scientific Research Applications

Chemistry: 7H-purin-6-amine;trifluoroborane is used as a building block in the synthesis of more complex molecules. Its unique reactivity due to the trifluoroborane group makes it valuable in organic synthesis.

Biology: In biological research, this compound is used to study the interactions of purine derivatives with various biomolecules. It serves as a model compound to understand the behavior of purines in biological systems.

Medicine: The compound’s potential as a pharmacophore is explored in drug discovery. Its ability to interact with nucleic acids and proteins makes it a candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 7H-purin-6-amine;trifluoroborane involves its interaction with various molecular targets. The trifluoroborane group enhances the compound’s ability to form stable complexes with Lewis bases, which can modulate the activity of enzymes and receptors. The purine moiety can interact with nucleic acids, influencing genetic processes and cellular signaling pathways.

Comparison with Similar Compounds

    2-Fluoro-7H-purin-6-amine: This compound has a similar structure but with a fluorine atom instead of the trifluoroborane group.

    7-Methyl-7H-purin-6-amine: This compound features a methyl group instead of the trifluoroborane group.

Uniqueness: The presence of the trifluoroborane group in 7H-purin-6-amine;trifluoroborane imparts unique electronic properties that are not observed in its analogs. This makes it more reactive and versatile in various chemical reactions, enhancing its utility in scientific research and industrial applications.

Properties

CAS No.

847841-67-2

Molecular Formula

C5H5BF3N5

Molecular Weight

202.94 g/mol

IUPAC Name

7H-purin-6-amine;trifluoroborane

InChI

InChI=1S/C5H5N5.BF3/c6-4-3-5(9-1-7-3)10-2-8-4;2-1(3)4/h1-2H,(H3,6,7,8,9,10);

InChI Key

QDUVPSBGRRELGN-UHFFFAOYSA-N

Canonical SMILES

B(F)(F)F.C1=NC2=NC=NC(=C2N1)N

Origin of Product

United States

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